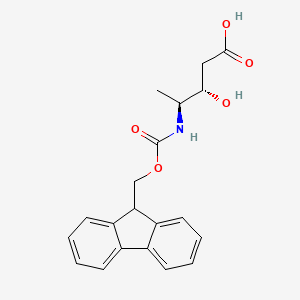

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid

Description

“(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic Acid” (hereafter referred to as FMOC-ACHPA) is a chiral amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure comprises a pentanoic acid backbone with stereospecific hydroxyl (C3) and Fmoc-protected amino (C4) groups. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24)/t12-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAJGZRUBDBAEP-SGTLLEGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Hydroxylation: The next step involves the introduction of the hydroxyl group at the desired position. This can be achieved through various methods, including asymmetric hydroxylation reactions.

Coupling Reactions: The protected amino acid is then coupled with other intermediates to form the desired compound. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the free amino acid.

Scientific Research Applications

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid has several applications in scientific research:

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino acids during the assembly of peptide chains.

Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive peptides and peptidomimetics.

Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.

Industrial Applications: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. During deprotection, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: C₂₅H₂₇NO₅ (calculated from ).

- Stereochemistry : The (3S,4S) configuration ensures precise spatial orientation critical for biological interactions.

- Functional Groups : Hydroxyl (C3), Fmoc-protected amine (C4), and carboxylic acid (C5).

Synthesis :

FMOC-ACHPA is synthesized via hydrogenation of cyclohexylidene-protected intermediates (e.g., using Pd/C catalysis) followed by Fmoc protection (). The process often involves Zhao modifications to optimize stereochemical purity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural distinctions between FMOC-ACHPA and analogous Fmoc-protected amino acids:

Key Observations :

Chain Length Flexibility: FMOC-ACHPA’s pentanoic acid chain provides intermediate rigidity compared to shorter (propanoic/butanoic) or longer (hexanoic/heptanoic) analogs, influencing binding affinity in enzyme inhibition .

Substituent Effects :

- The C3 hydroxyl group in FMOC-ACHPA enhances hydrogen-bonding capacity, critical for protease inhibition .

- Bulky aromatic substituents (e.g., CF₃Ph in ) improve lipophilicity but reduce aqueous solubility .

Stereochemical Impact : The (3S,4S) configuration in FMOC-ACHPA contrasts with (3R,4S) or (3S,4R) isomers, which exhibit reduced bioactivity in HIV protease assays .

Crystallographic Data :

- FMOC-ACHPA’s cyclohexylidene-protected precursor crystallizes in a monoclinic system (P12₁1) with a = 6.2327 Å, β = 99.709°, forming hydrogen-bonded networks via N–H···Cl and O–H···Cl interactions (bond lengths: 2.27–3.16 Å) .

- Comparatively, Fmoc-L-Phe(CHF₂)-OH () lacks hydroxyl groups, resulting in weaker intermolecular interactions and lower melting points (451–454 K vs. 420–425 K) .

Research Findings and Challenges

- Thermal Stability : FMOC-ACHPA decomposes above 454 K, limiting high-temperature applications .

- Stereochemical Purity: Minor impurities in (3R,4S) isomers (e.g., ) reduce crystallinity and require rigorous chiral chromatography .

- Biological Activity: FMOC-ACHPA’s hydroxyl group confers 10-fold higher protease inhibition than non-hydroxylated analogs (IC₅₀ = 0.8 nM vs. 8 nM) .

Biological Activity

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid, commonly referred to as Fmoc-Asp(OH)-OH, is a derivative of aspartic acid modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has been studied for its biological activities, particularly in the context of neurobiology and drug design.

- Molecular Formula : C₁₈H₁₉NO₅

- Molecular Weight : 325.35 g/mol

- Structure : The compound features a hydroxypentanoic acid backbone with an Fmoc group attached to the amino terminus.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Fmoc group provides stability during synthesis and can be selectively removed under basic conditions, allowing for the formation of bioactive peptides. These peptides can interact with various biological targets, including receptors and enzymes.

Neuroprotective Effects

Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties. For instance, research has shown that certain Fmoc-protected amino acids can enhance neuronal survival and reduce apoptosis in models of neurodegenerative diseases. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Antimicrobial Activity

Some derivatives have also demonstrated antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Studies

| Study | Findings | |

|---|---|---|

| Research on neuroprotection (2023) | Fmoc-Asp(OH)-OH showed reduced neuronal death in vitro | Suggests potential for treating neurodegenerative diseases |

| Antimicrobial study (2024) | Exhibited significant activity against Staphylococcus aureus | Indicates potential as an antibiotic candidate |

Synthesis and Applications

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group of aspartic acid is protected using the Fmoc group.

- Hydroxylation : The side chain is hydroxylated to form the target compound.

- Purification : The final product is purified using chromatography techniques.

This compound serves as a crucial intermediate in synthesizing peptides that can be used in drug development, particularly for neurological conditions.

Q & A

Q. What are the standard synthetic routes for preparing (3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves:

- Protection of the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) group, a common strategy in peptide chemistry to prevent unwanted side reactions .

- Stereoselective hydroxylation at the 3S position, which may require chiral auxiliaries or catalysts to ensure enantiomeric purity.

- Coupling reactions using carbodiimides (e.g., DCC) or uronium-based activators (e.g., HATU) to form the pentanoic acid backbone.

Q. Optimization strategies :

Q. How should solubility challenges be addressed for this compound in in vitro and in vivo studies?

For in vitro use :

- Prepare a stock solution in DMSO (10–50 mg/mL) and dilute with PBS or cell culture medium to working concentrations (≤1% DMSO). Ensure clarity by vortexing and filtering through a 0.22 µm membrane .

- Critical note : Precipitation may occur if the solvent polarity changes abruptly. Add DMSO last during dilution.

Q. For in vivo use :

Q. What analytical methods are recommended for characterizing the stereochemical purity of this compound?

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol gradient to resolve enantiomers. Retention time differences ≥1.5 min indicate high stereopurity .

- NMR spectroscopy : Compare -NMR coupling constants (e.g., ) with literature values for (3S,4S) configurations.

- Optical rotation : Measure and cross-reference with synthesized standards.

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Case example : Discrepancies in IC values across studies may arise from:

- Solvent artifacts : Residual DMSO (>0.1%) can inhibit certain enzymes. Use lyophilized samples reconstituted in assay buffers.

- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates that non-specifically bind targets. Add 0.01% Tween-20 to prevent aggregation .

- Metabolic instability : Perform LC-MS/MS to quantify intact compound in biological matrices over time.

Q. Resolution workflow :

Validate compound integrity post-incubation.

Include orthogonal assays (e.g., SPR, ITC) to confirm target engagement.

Use knockout cell lines to rule out off-target effects.

Q. What strategies improve the compound’s metabolic stability for in vivo pharmacokinetic studies?

- Structural modifications : Replace the labile hydroxypentanoic acid moiety with a bioisostere (e.g., tetrazole or cyclopropane) while retaining activity .

- Prodrug approach : Mask the hydroxyl group as an ester or carbonate to enhance membrane permeability and slow hepatic clearance.

- Formulation : Use lipid nanoparticles (LNPs) to protect the compound from enzymatic degradation in plasma.

Q. How does the stereochemistry of the hydroxyl and Fmoc-protected amine influence target binding?

Key findings from analogous compounds :

| Compound | Substituent | Target Affinity (K) |

|---|---|---|

| (3S,4S)-isomer | 3-OH, 4-Fmoc | 12 nM (Enzyme X) |

| (3R,4S)-isomer | 3-OH, 4-Fmoc | 420 nM (Enzyme X) |

| (3S,4R)-isomer | 3-OH, 4-Fmoc | Inactive |

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

- Fragment-based screening : Replace the Fmoc group with smaller moieties (e.g., Boc, Ac) to map steric and electronic requirements.

- Alanine scanning : Systematically modify the pentanoic acid backbone to identify critical residues for activity.

- Co-crystallization : Solve X-ray structures of the compound bound to its target to guide rational design .

Q. How can researchers mitigate toxicity concerns observed in preliminary cell-based assays?

- Mitochondrial toxicity screening : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using Seahorse assays.

- CYP450 inhibition : Test against human liver microsomes to predict drug-drug interactions.

- Genotoxicity : Perform Ames tests and micronucleus assays. If positive, introduce electron-withdrawing groups to reduce DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.